(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester
CAS No.: 115654-39-2
Cat. No.: VC0051916
Molecular Formula: C19H30N2O4
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115654-39-2 |
|---|---|
| Molecular Formula | C19H30N2O4 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | benzyl N-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate |
| Standard InChI | InChI=1S/C19H30N2O4/c1-14(2)11-16(21-18(23)25-19(3,4)5)12-20-17(22)24-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3,(H,20,22)(H,21,23) |
| Standard InChI Key | JOACFOPTTPUWSD-UHFFFAOYSA-N |
| SMILES | CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Introduction
(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is an organic compound widely utilized in synthetic organic chemistry, particularly in peptide synthesis and as a protected amino acid derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to shield amine functionalities during chemical reactions.
Structural Features
The compound consists of:
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A tert-butoxycarbonyl (Boc) group attached to the amino functionality, providing steric protection.
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A benzyl ester moiety, which protects the carboxylic acid group.
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A 4-methylpentyl chain, contributing to its hydrophobicity.
These structural elements make it highly suitable for use in multi-step organic syntheses where selective deprotection is crucial.
Synthesis
The synthesis of this compound typically involves:
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Starting Materials:
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L-Leucine or a related amino acid derivative.
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Benzyl chloroformate (Cbz-Cl) for esterification.
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Di-tert-butyl dicarbonate (BocO) for Boc protection.
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Reaction Steps:
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Esterification of the carboxylic acid with benzyl alcohol.
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Protection of the amine group using BocO under basic conditions.
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Purification:
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The product is purified via recrystallization or column chromatography to achieve high purity.
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Peptide Synthesis
The compound is frequently employed as a building block in peptide synthesis due to its dual protecting groups:
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The Boc group can be selectively removed using acidic conditions (e.g., trifluoroacetic acid).
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The benzyl ester can be cleaved under hydrogenation or basic conditions.
Pharmaceutical Research
This compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Safety and Handling
| Parameter | Details |
|---|---|
| Hazards | May cause skin and eye irritation. |
| Storage Conditions | Store in a cool, dry place away from light and moisture. |
Proper laboratory safety protocols, including the use of gloves and goggles, are recommended when handling this compound.
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